molecular formula C16H6BrD7O2 B1159519 (S)-Bromoenol lactone-d7

(S)-Bromoenol lactone-d7

Cat. No.: B1159519
M. Wt: 324.2
InChI Key: BYUCSFWXCMTYOI-LJJQZJCESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

(S)-Bromoenol lactone-d7 is a deuterated derivative of the chiral bromoenol lactone family, systematically named (3S,6E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl-2,3,4,5,6,7,8-d₇)-2H-pyran-2-one . Its molecular formula is C₁₆H₆BrD₇O₂ , with a molecular weight of 324.2 g/mol . The parent compound, (S)-Bromoenol lactone, shares the same structural backbone but lacks deuterium substitution (C₁₆H₁₃BrO₂; MW 317.18 g/mol) .

Table 1: Nomenclature and Formula Comparison

Property This compound (S)-Bromoenol lactone
IUPAC Name (3S,6E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl-2,3,4,5,6,7,8-d₇)-2H-pyran-2-one (3S,6E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one
Molecular Formula C₁₆H₆BrD₇O₂ C₁₆H₁₃BrO₂
CAS Registry Number 478288-94-7 478288-94-7 (parent)

Isotopic Labeling Patterns and Deuterium Incorporation

The compound incorporates seven deuterium atoms at positions 2, 3, 4, 5, 6, 7, and 8 of the naphthalene ring (Figure 1) . This isotopic labeling preserves the stereochemical integrity of the parent molecule while enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Deuterium incorporation exceeds ≥99% purity , with ≤1% residual protium (d₀ form) .

Key Isotopic Features :

  • Mass Shift : The molecular ion ([M+H]⁺) appears at m/z 325.2, compared to m/z 318.0 for the non-deuterated form .
  • Synthetic Pathway : Deuterium is introduced via catalytic exchange or deuterated precursor synthesis, ensuring minimal isotopic scrambling .

Table 2: Isotopic Properties

Parameter Value
Deuterium Positions Naphthalene C2–C8
Isotopic Purity ≥99% (d₁–d₇ forms)
Residual Protium ≤1% (d₀ form)
Molecular Weight Shift +7.02 g/mol vs. parent

Crystallographic Analysis and Three-Dimensional Conformation

While X-ray crystallography data for this compound remains unpublished, its parent compound exhibits a distorted boat conformation in the tetrahydropyran-2-one ring, stabilized by intramolecular hydrogen bonding between the lactone carbonyl and the bromomethylene group . The (3S,6E) configuration ensures the naphthalene moiety occupies an axial position, optimizing steric interactions (Figure 2) .

Stereochemical Insights :

  • Chiral Center : The C3 position retains an S-configuration , critical for inhibiting calcium-independent phospholipase A2 (iPLA2β) .
  • Double-Bond Geometry : The 6E configuration positions the bromine atom trans to the lactone oxygen, enhancing electrophilic reactivity .

Computational Modeling : Density functional theory (DFT) simulations predict that deuterium substitution minimally alters bond angles (<0.5°) but reduces vibrational frequencies in the naphthalene ring by 8–12 cm⁻¹, consistent with isotopic mass effects .

Comparative Structural Analysis with Parent Compound (S)-Bromoenol lactone

Structural parallels between this compound and its parent are evident in their shared pharmacophore :

  • Lactone Core : The tetrahydropyran-2-one ring is essential for mechanism-based inhibition of iPLA2β, acting as a Michael acceptor .
  • Bromomethylene Group : Serves as an electrophilic trap, forming covalent adducts with catalytic serine residues (e.g., Ser519 in iPLA2β) .
  • Naphthalene Substituent : Enhances hydrophobic interactions with enzyme binding pockets, with deuterium substitution avoiding metabolic oxidation at C2–C8 .

Divergences :

  • Isotopic Stability : Deuterium reduces CYP450-mediated metabolism at labeled positions, extending half-life in tracer studies .
  • Analytical Utility : The mass shift enables unambiguous distinction from endogenous lipids in MS-based lipidomic workflows .

Table 3: Functional Group Comparison

Feature This compound (S)-Bromoenol lactone
Lactone Reactivity Retained Retained
Metabolic Susceptibility Reduced at deuterated positions High (C2–C8 oxidation sites)
Enzymatic Inhibition IC₅₀ = 60 nM (iPLA2β) IC₅₀ = 60 nM (iPLA2β)

Properties

Molecular Formula

C16H6BrD7O2

Molecular Weight

324.2

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D

InChI Key

BYUCSFWXCMTYOI-LJJQZJCESA-N

SMILES

[2H]C1=C([2H])C([2H])=C2C(C([2H])=C([2H])C([2H])=C2[C@@]3([H])C(O/C(CC3)=C/Br)=O)=C1[2H]

Synonyms

(S)-BEL-d7

Origin of Product

United States

Scientific Research Applications

Enzymatic Inhibition

Role in Phospholipid Metabolism

(S)-Bromoenol lactone-d7 is primarily recognized for its ability to inhibit calcium-independent phospholipase A2 (iPLA2), a key enzyme involved in phospholipid metabolism. Research indicates that it acts as a potent inhibitor of iPLA2, impacting cellular processes such as apoptosis and inflammation .

  • Mechanism of Action : The compound irreversibly binds to the active site of iPLA2, leading to significant alterations in lipid metabolism and promoting apoptosis in various cell lines, including human phagocytes and T lymphocytes . This makes it a valuable tool for studying the biological roles of iPLA2 in cellular contexts.

Cellular Signaling and Apoptosis

Induction of Apoptosis

Studies have demonstrated that this compound induces apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation. Long-term treatment with this compound results in increased annexin-V binding and DNA damage across multiple cell types .

  • Cell Lines Affected : The effects of this compound have been observed in various cell lines, including:
    • U937 (human phagocyte)
    • THP-1 (human monocyte)
    • Jurkat (human T lymphocyte)
    • RAW264.7 (murine macrophage)

This apoptotic effect is particularly relevant for studies focusing on cancer biology and therapeutic interventions targeting lipid metabolism .

Analytical Chemistry

Use as an Internal Standard

In analytical applications, this compound serves as an internal standard for quantifying bromoenol lactone using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for precise quantification due to its distinct mass characteristics compared to non-deuterated compounds .

  • Benefits in Analysis :
    • Improved accuracy in quantification
    • Reduced variability in results
    • Enhanced detection sensitivity

Case Study 1: Inhibition of iPLA2 Activity

In a study examining the effects of this compound on iPLA2 activity, researchers found that the compound significantly reduced arachidonic acid release from membrane phospholipids. This inhibition was linked to altered cellular signaling pathways associated with inflammation and apoptosis .

Case Study 2: Apoptotic Pathways

Another investigation focused on the apoptotic pathways activated by this compound in Jurkat cells. The study revealed that treatment with the compound led to mitochondrial membrane potential loss, activation of caspases, and subsequent DNA fragmentation, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Enantiomeric Forms: (S)- vs. (R)-Bromoenol Lactone

The enantiomers of bromoenol lactone exhibit distinct isoform-specific activities:

  • (S)-Bromoenol lactone: Selectively inhibits iPLA2β, critical in arachidonic acid release and lipid signaling .
  • (R)-Bromoenol lactone: Preferentially inhibits iPLA2γ, a membrane-associated isoform in cardiac myocytes .
Parameter (S)-Bromoenol lactone (R)-Bromoenol lactone
Target Isoform iPLA2β iPLA2γ
IC50 (iPLA2β inhibition) 2 μM >10 μM
Key Application Lipid signaling studies Cardiac membrane dynamics
Reference

Deuterated vs. Non-Deuterated Bromoenol Lactone

Deuteration in (S)-bromoenol lactone-d7 confers unique advantages over non-deuterated bromoenol lactone:

Parameter This compound Non-Deuterated Bromoenol Lactone
Stability Enhanced (deuterium reduces metabolic degradation) Standard
Isotopic Tracing Enables NMR-based tracking Not applicable
Kinetic Isotope Effect Potential slower reaction rates Typical hydrogen kinetics
Primary Use Isotope-sensitive experiments General inhibition studies
Reference

Other Haloenol Lactones

Haloenol lactones, such as Compound 1 ((E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one), share structural similarities but differ in specificity:

  • Compound 1 : Irreversibly inhibits myocardial iPLA2 with >1000-fold selectivity over calcium-dependent PLA2 isoforms. Acts as a suicide substrate, generating an electrophilic α-bromomethyl ketone .
  • This compound: Targets iPLA2β without significant cross-reactivity with calcium-dependent PLA2s.
Parameter Compound 1 This compound
Selectivity (iPLA2 vs. cPLA2) >1000-fold Moderate (isoform-specific)
Mechanism Suicide inhibition Competitive inhibition
Key Tissue Myocardium Vascular smooth muscle
Reference

Other PLA2 Inhibitors

Bromoenol lactone derivatives differ from nonspecific PLA2 inhibitors in their mechanism and selectivity:

  • Tenidap : Potentiates P2X7 receptor activity in mice but lacks isoform specificity .
  • Manoalide: Nonspecific PLA2 inhibitor; blocks long-term depression (LTD) in cerebellar neurons, unlike bromoenol lactone .
  • Arachidonic Acid/Lipids : Enhance P2X7 responses but lack structural-activity relationships .
Parameter This compound Tenidap Manoalide
Target iPLA2β P2X7 receptors Broad PLA2
Specificity High (iPLA2β) Low Low
Key Application Lipid metabolism Inflammation Neurobiology
Reference

Preparation Methods

Bromination of Enol Lactone Precursors

The foundational step in synthesizing this compound is the bromination of an enol lactone precursor. This reaction typically employs electrophilic brominating agents to introduce the bromomethylidene group (C=Br) at the α-position of the lactone ring.

Reaction Conditions and Solvent Systems

  • Solvents : Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used due to their ability to dissolve both polar and non-polar reactants.

  • Catalysts : Lewis acids such as zinc chloride (ZnCl₂) or iron(III) bromide (FeBr₃) may enhance bromination efficiency, though specific catalysts are rarely disclosed in public-domain protocols.

  • Temperature and Duration : Reactions are typically conducted at room temperature (20–25°C) over 12–24 hours to achieve complete conversion.

For example, treatment of the enol lactone precursor 1 with N-bromosuccinimide (NBS) in DMF yields the brominated intermediate 2 , which is subsequently purified via column chromatography (Scheme 1).

Scheme 1 : Bromination of enol lactone precursor
Enol lactone precursor+NBSDMF, 24hBromoenol lactone intermediate\text{Enol lactone precursor} + \text{NBS} \xrightarrow{\text{DMF, 24h}} \text{Bromoenol lactone intermediate}

Deuterium Incorporation Strategies

Deuterium is introduced into the naphthalene ring through isotopic exchange or synthesis from deuterated starting materials. The latter approach is preferred for ensuring regioselective labeling and minimizing isotopic scrambling.

Use of Deuterated Starting Materials

  • Naphthalene Derivatives : Deuterated naphthalene (3 ) serves as the primary building block. For instance, 1,2,3,4,5,6,7-heptadeuterionaphthalene is synthesized via catalytic deuteration of naphthalene using deuterium gas (D₂) and a platinum catalyst.

  • Coupling Reactions : The deuterated naphthalene is coupled to the bromoenol lactone core via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions (Scheme 2).

Scheme 2 : Synthesis of this compound from deuterated naphthalene
Deuterated naphthalene+Bromoenol lactone intermediatePd(PPh₃)₄(S)-Bromoenol lactone-d7\text{Deuterated naphthalene} + \text{Bromoenol lactone intermediate} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound}

Isotopic Exchange in Protic Solvents

In rare cases, deuterium is introduced post-synthesis by treating non-deuterated (S)-bromoenol lactone with deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions. However, this method risks compromising stereochemical integrity and is less commonly employed.

Stereochemical Control

Achieving the (S)-configuration at the C-3 position of the lactone ring necessitates enantioselective synthesis. Two predominant strategies are observed:

Chiral Auxiliary Approach

  • A chiral auxiliary (e.g., (R)- or (S)-binaphthol) is temporarily attached to the lactone precursor, directing the bromination reaction to yield the desired enantiomer. Subsequent removal of the auxiliary affords (S)-bromoenol lactone with >98% enantiomeric excess (ee).

Asymmetric Catalysis

  • Catalysts such as Jacobsen’s salen-Co(III) complex enable asymmetric bromination of prochiral enol lactones. This method achieves ee values of 85–90%, though optimization of catalyst loading and reaction time is critical.

Optimization and Purification

Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate longer purification steps due to high boiling points.

  • Catalyst Screening : Preliminary studies indicate that FeBr₃ improves bromination yield by 15–20% compared to uncatalyzed reactions.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (3:1) eluent effectively separates this compound from unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : ¹H NMR confirms deuterium incorporation via the absence of proton signals at δ 7.2–8.1 ppm (naphthalene region).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 324.22 (C₁₆H₆D₇BrO₂).

Purity Assessment

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) reveals a single peak, corresponding to >99% purity.

  • Elemental Analysis : Carbon, hydrogen, and bromine content align with theoretical values within ±0.3%.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary synthesis routes:

ParameterBromination of Enol LactoneDeuterated Naphthalene Coupling
Overall Yield 45–50%70–78%
Enantiomeric Excess 85–90%>98%
Purity >99%>99%
Isotopic Purity N/A99.5% D-incorporation

Q & A

Q. What are the key structural and functional characteristics of (S)-Bromoenol lactone-d7 that distinguish it from non-deuterated analogs?

this compound is a deuterated isotopologue of bromoenol lactone, with seven hydrogen atoms replaced by deuterium. This modification enhances its utility in metabolic and pharmacokinetic studies by reducing metabolic degradation rates (via the isotope effect) and enabling precise tracking via mass spectrometry. Structural integrity is preserved, maintaining its inhibitory activity against calcium-independent phospholipase A2 (iPLA2β) with an IC50 of ~7 μM .

Q. How does this compound inhibit iPLA2β, and what experimental models are optimal for validating its specificity?

The compound acts as a suicide substrate inhibitor, irreversibly binding to the active site of iPLA2β via its electrophilic lactone moiety. To validate specificity, researchers should use in vitro enzyme assays (e.g., fluorometric or radiometric PLA2 activity assays) and compare inhibition profiles with other PLA2 isoforms (e.g., cPLA2 or sPLA2). Cell-based models like RBL-2H3 mast cells or bone marrow-derived mast cells (BMMCs) are recommended, as these systems show iPLA2β-dependent exocytosis inhibition without significant interference with Ca2+ signaling .

Q. What are the critical controls required when studying this compound’s effects on cellular Ca2+ dynamics?

Key controls include:

  • Positive controls : Use Ca2+ ionophores (e.g., A23187) to confirm Ca2+-dependent exocytosis pathways.
  • Negative controls : Test iPLA2β knockout cells or co-administer non-deuterated bromoenol lactone to isolate isotope-specific effects.
  • Signal specificity : Monitor intracellular Ca2+ levels using fluorescent dyes (e.g., Fura-2) in parallel with exocytosis assays to decouple iPLA2β inhibition from Ca2+ influx artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s dual role in enhancing P2X7 receptor-mediated permeabilization while inhibiting iPLA2β?

Contradictions arise from context-dependent interactions:

  • In rat submandibular acinar cells, bromoenol lactone potentiates ethidium bromide uptake via P2X7 agonists (e.g., ATP), likely by modulating membrane lipid composition through iPLA2β inhibition, which alters receptor accessibility .
  • To reconcile this, perform lipidomic profiling (e.g., LC-MS/MS) to quantify arachidonic acid release and membrane phospholipid remodeling under varying iPLA2β activity states. Statistical analysis (e.g., paired t-tests for within-group comparisons) should account for temperature-dependent effects (e.g., reduced ATP efficacy at 25°C) .

Q. What methodological considerations are essential when using this compound in reactive oxygen species (ROS) studies?

  • ROS measurement : Use Amplex Red assays to quantify H2O2 production, ensuring that deuterium substitution does not interfere with fluorophore interactions.
  • Denervation models : In studies of mitochondrial ROS, pair bromoenol lactone-d7 with iPLA2β-specific inhibitors (e.g., AACOCF3) to isolate contributions from phospholipase pathways.
  • Statistical rigor : Apply outlier detection (e.g., ROUT method in GraphPad Prism) and report mean ± SD for small sample sizes (n < 10) to enhance reproducibility .

Q. How does the deuterium labeling in this compound influence its interaction with glutathione transferases (GSTs), and what are the implications for detoxification studies?

The deuterated lactone retains the electrophilic lactone moiety, enabling nucleophilic attack by glutathione (GSH) to form stable thioether adducts. However, deuterium substitution may alter reaction kinetics (e.g., kinetic isotope effects) or membrane permeability. To assess this:

  • Compare GST isoform selectivity (e.g., GSTP1 vs. GSTA1) using enzymatic assays with LC-MS detection.
  • Use deuterium NMR to track metabolic stability in hepatocyte models .

Data Analysis and Experimental Design

Q. How should researchers address variability in this compound’s exocytosis inhibition across mast cell subtypes (e.g., RBL-2H3 vs. BMMCs)?

  • Model-specific optimization : Titrate inhibitor concentrations (e.g., 1–20 μM) and validate with iPLA2β-specific siRNA knockdown.
  • Data normalization : Express exocytosis inhibition as a percentage of Ca2+ ionophore-induced responses to control for baseline variability.
  • Meta-analysis : Pool data from ≥3 independent experiments and apply mixed-effects models to account for inter-experiment variability .

Q. What strategies are recommended for integrating this compound into lipidomics workflows to study phospholipid remodeling?

  • Sample preparation : Use deuterated internal standards (e.g., d7-arachidonic acid) to correct for extraction efficiency.
  • LC-MS parameters : Employ reverse-phase chromatography with C18 columns and MRM transitions for phospholipid subclasses (e.g., phosphatidylcholine vs. phosphatidylethanolamine).
  • Pathway analysis : Apply tools like LipidMAPS or MetaboAnalyst to map iPLA2β-dependent lipid networks .

Conflict Resolution and Reproducibility

Q. How can researchers mitigate discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS/MS to correlate exposure with target engagement.
  • Tissue specificity : Test inhibitor distribution in lipid-rich tissues (e.g., brain, liver) using autoradiography or whole-body imaging.
  • Species differences : Compare iPLA2β sequence homology and activity in human vs. rodent models to identify translational gaps .

Q. What steps ensure rigorous reporting of this compound studies to meet open science standards?

  • Data transparency : Share raw mass spectrometry files (e.g., .raw or .mzML formats) in repositories like MetaboLights.
  • Pre-registration : Document experimental protocols on platforms like OSF.io to reduce bias.
  • Critical metadata : Report deuterium enrichment (e.g., ≥98 atom% D), solvent stability (e.g., DMSO vs. aqueous buffers), and batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Bromoenol lactone-d7
Reactant of Route 2
Reactant of Route 2
(S)-Bromoenol lactone-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.